N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Scientific Research Applications
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and 2-(4-chlorophenoxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets through the Schiff base moiety. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-[2,5-dimethoxyphenyl]methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-[4-fluorophenyl]methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-28-20-12-16(13-21(29-2)22(20)30-3)23(27)26-25-14-15-6-4-5-7-19(15)31-18-10-8-17(24)9-11-18/h4-14H,1-3H3,(H,26,27)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKVMNBLQAJTCG-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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